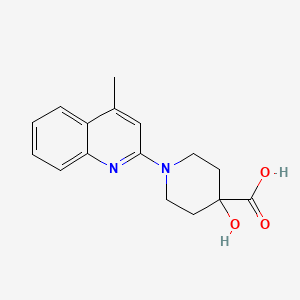

![molecular formula C13H13NO4S2 B5500914 ethyl 3-[(2-thienylsulfonyl)amino]benzoate CAS No. 849409-89-8](/img/structure/B5500914.png)

ethyl 3-[(2-thienylsulfonyl)amino]benzoate

Description

Synthesis Analysis

The synthesis of ethyl 3-[(2-thienylsulfonyl)amino]benzoate involves complex chemical reactions. A study by Koca et al. (2014) elaborates on a similar compound's synthesis using elemental analyses, IR, Raman, NMR, and X-ray diffraction methods, providing insights into the methodologies that might be applicable to ethyl 3-[(2-thienylsulfonyl)amino]benzoate (İ. Koca, Y. Sert, M. Gümüş, İ. Kani, Ç. Çırak, 2014).

Molecular Structure Analysis

The molecular structure of such compounds is typically analyzed using spectroscopic methods and theoretical calculations. For example, the study by Abdullmajed et al. (2021) on derived Schiff base compounds from ethyl-4-amino benzoate, which involves DFT calculations and spectroscopic methods, could provide a model for analyzing the molecular structure of ethyl 3-[(2-thienylsulfonyl)amino]benzoate (Hasanain A. Abdullmajed, H. Sultan, R. H. Al-Asadi, Q. M. Hassan, Asaad A. Ali, C. A. Emshary, 2021).

Chemical Reactions and Properties

Chemical reactions and properties of ethyl 3-[(2-thienylsulfonyl)amino]benzoate can be understood by studying similar compounds. For instance, the research on kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate by Di Loreto et al. (2002) offers valuable insights into the reaction mechanisms and properties of such compounds (H. Di Loreto, J. Czarnowski, M. dos Santos Afonso, 2002).

Physical Properties Analysis

The physical properties of ethyl 3-[(2-thienylsulfonyl)amino]benzoate, such as solubility, melting point, and crystal structure, can be studied through X-ray crystallography and other physical characterization techniques. A relevant example is the study by Manolov et al. (2012), which discusses the crystal structure of a similar compound (I. Manolov, B. Morgenstern, K. Hegetschweiler, 2012).

Chemical Properties Analysis

Analyzing the chemical properties, such as reactivity and stability, requires experimental studies on the compound itself or closely related compounds. The study by Parvez et al. (1996) on 2,3-Bis(ethylsulfonyl)benzo[b]thiophene can provide an understanding of the chemical behavior of sulfonate groups in similar molecular structures (M. Parvez, S. Mesher, P. Clark, 1996).

Scientific Research Applications

Anticoagulant Effects

Ethyl 3-[(2-thienylsulfonyl)amino]benzoate demonstrates significant anticoagulant properties by inhibiting the clotting activity of thrombin. It competitively inhibits the hydrolytic reactions with synthetic substrates by thrombin and factor Xa, showing a strong potential for therapeutic use in preventing blood clots without being affected by antithrombin III or heparin (Ohno et al., 1980).

Chemical Synthesis and Transformation

The compound is involved in complex chemical reactions, such as the conversion of ethyl benzoate thiocarbohydrazone to various derivatives through oxidation and reduction processes. These reactions highlight its utility in the synthesis of structurally complex natural products and pharmaceuticals, showcasing its versatility in organic synthesis (Postovskii et al., 1977).

Pharmacological Characterization

In pharmacological studies, derivatives of ethyl 3-[(2-thienylsulfonyl)amino]benzoate, such as SAR150640, have been characterized as potent and selective β3-adrenoceptor agonists. This highlights its potential application in the treatment of preterm labor by inhibiting uterine contractions without significant effects on heart rate or blood pressure, marking a significant advancement in obstetric therapeutics (Croci et al., 2007).

Radical Alkenylation in Organic Chemistry

The compound is used in radical alkenylation of C(sp3)–H bonds, an important reaction in organic chemistry for the synthesis of sulfonylalkenes. This process is significant for extending carbon skeletons and creating complex molecules, crucial for developing new drugs and materials (Amaoka et al., 2014).

Kinetics and Mechanisms of Reactions

The kinetics and mechanisms of reactions involving ethyl 3-[(2-thienylsulfonyl)amino]benzoate derivatives, such as the cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin, are studied to understand the reaction pathways and optimize conditions for industrial synthesis processes. This research is fundamental for improving the efficiency and sustainability of chemical manufacturing (Di Loreto et al., 2002).

properties

IUPAC Name |

ethyl 3-(thiophen-2-ylsulfonylamino)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4S2/c1-2-18-13(15)10-5-3-6-11(9-10)14-20(16,17)12-7-4-8-19-12/h3-9,14H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAIFEZHDBFOABA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701201266 | |

| Record name | Benzoic acid, 3-[(2-thienylsulfonyl)amino]-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701201266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-[(2-thienylsulfonyl)amino]benzoate | |

CAS RN |

849409-89-8 | |

| Record name | Benzoic acid, 3-[(2-thienylsulfonyl)amino]-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849409-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-[(2-thienylsulfonyl)amino]-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701201266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-{[4-(4-methylphenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}-L-threoninamide hydrochloride](/img/structure/B5500834.png)

![6-{[2-(2-pyridinyl)-1-pyrrolidinyl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5500856.png)

![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B5500872.png)

![N-[2-(4-fluorophenyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B5500878.png)

![4-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B5500887.png)

![1-(4-chlorophenyl)-3-{[3-(1-hydroxyethyl)phenyl]amino}-2-propen-1-one](/img/structure/B5500895.png)

![N-(4-ethoxyphenyl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5500898.png)

![6-ethyl-3-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1,5-dimethyl-2(1H)-pyridinone](/img/structure/B5500931.png)

![1-[(4-chloro-2-methylphenoxy)acetyl]-4-methyl-1,4-diazepane](/img/structure/B5500933.png)

![4-{2-(benzoylamino)-3-[(2-hydroxyethyl)amino]-3-oxo-1-propen-1-yl}phenyl 4-methylbenzenesulfonate](/img/structure/B5500934.png)